N'-(2-FLUOROPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE
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Overview
Description
N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety linked by an oxamide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the following steps:
Formation of the Indole Derivative: Starting with an indole precursor, various functional groups can be introduced through electrophilic substitution reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Oxamide Linkage: The final step involves the formation of the oxamide linkage, typically through the reaction of an amine with an oxalyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the oxamide functional group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with indole and fluorophenyl groups are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
- N’-(2-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
- N’-(2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Uniqueness
The presence of the fluorophenyl group in N’-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-14-6-2-4-8-16(14)22-18(24)17(23)20-10-9-12-11-21-15-7-3-1-5-13(12)15/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVVBWJUSCOTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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